Methyl 4-bromo-1H-indole-3-carboxylate
Overview
Description
Methyl 4-bromo-1H-indole-3-carboxylate: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and therapeutic efficacy .
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-1H-indole-3-carboxylate typically involves the bromination of indole derivatives followed by esterification. One common method starts with the bromination of 1H-indole-3-carboxylic acid using bromine in acetic acid to yield 4-bromo-1H-indole-3-carboxylic acid. This intermediate is then esterified using methanol in the presence of a catalyst such as sulfuric acid to produce this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can undergo oxidation to form indole-3-carboxylate derivatives or reduction to form dihydroindole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution Reactions: Yield various substituted indole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the indole ring, respectively.
Scientific Research Applications
Methyl 4-bromo-1H-indole-3-carboxylate has numerous applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Employed in the study of indole-based biochemical pathways and their role in various biological processes.
Industrial Applications: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 1H-indole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-1H-indole-3-carboxylic acid: The carboxylic acid group instead of the ester group affects its solubility and reactivity.
1H-indole-3-carboxylic acid: Lacks both the bromine atom and the ester group, leading to distinct chemical properties.
Uniqueness: Methyl 4-bromo-1H-indole-3-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer specific reactivity and biological activity. The bromine atom can participate in halogen bonding, while the ester group can undergo hydrolysis or transesterification, making this compound versatile for various applications .
Properties
IUPAC Name |
methyl 4-bromo-1H-indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)6-5-12-8-4-2-3-7(11)9(6)8/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAHRSJGIHOVOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542296 | |
Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101909-43-7 | |
Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101909-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-bromo-1H-indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80542296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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